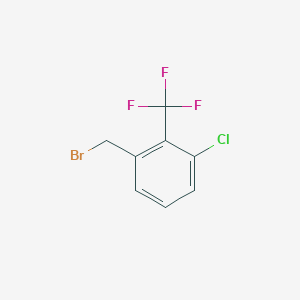
Benzene, 1-(bromomethyl)-3-chloro-2-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-3-chloro-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5BrClF3 It is a derivative of benzene, where the benzene ring is substituted with bromomethyl, chloro, and trifluoromethyl groups
Preparation Methods
The synthesis of 1-(bromomethyl)-3-chloro-2-(trifluoromethyl)benzene typically involves the bromination of 3-chloro-2-(trifluoromethyl)toluene. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature and ensuring the absence of moisture to prevent side reactions. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-(Bromomethyl)-3-chloro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form 3-chloro-2-(trifluoromethyl)benzaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromomethyl group can yield 3-chloro-2-(trifluoromethyl)toluene using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(Bromomethyl)-3-chloro-2-(trifluoromethyl)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials with specific properties, such as fluorinated polymers and coatings.
Medicinal Chemistry: It is explored for its potential biological activity and as a precursor for the synthesis of bioactive compounds.
Chemical Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 1-(bromomethyl)-3-chloro-2-(trifluoromethyl)benzene involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. The trifluoromethyl group imparts unique electronic properties, influencing the reactivity and stability of the compound. The chloro group can participate in halogen bonding, further modulating the compound’s interactions with biological targets.
Comparison with Similar Compounds
1-(Bromomethyl)-3-chloro-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-(Bromomethyl)-3-(trifluoromethoxy)benzene: This compound has a trifluoromethoxy group instead of a chloro group, leading to different electronic and steric properties.
1-Bromo-3-(trifluoromethyl)benzene: Lacks the chloro and bromomethyl groups, resulting in different reactivity and applications.
3,5-Bis(trifluoromethyl)benzyl bromide: Contains two trifluoromethyl groups, which significantly alter its chemical behavior compared to 1-(bromomethyl)-3-chloro-2-(trifluoromethyl)benzene.
Properties
Molecular Formula |
C8H5BrClF3 |
|---|---|
Molecular Weight |
273.48 g/mol |
IUPAC Name |
1-(bromomethyl)-3-chloro-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5BrClF3/c9-4-5-2-1-3-6(10)7(5)8(11,12)13/h1-3H,4H2 |
InChI Key |
UOAPQLRYIMMXGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(F)(F)F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















